7-amino-6-oxoheptanoicacidhydrochloride

Solubility enhancement Salt formulation Extraction recovery

Research supply challenge: generic C6/C8 analogs or free-base forms fail to deliver the regioselectivity and solubility required for antibiotic precursor chemistry. AOHA·HCl solves this with its precisely spaced C7 7-amino-6-keto scaffold. • Regioselective cyclocondensation: enables beta-lactam ring formation unachievable with chain-length analogs. • 6× enhanced aqueous solubility (vs. free base) in THF-water systems; 85-90% extraction recovery for scalable workflows. • Stabilized open-chain form under acidic storage; controlled cyclization upon neutralization for one-pot piperidine synthesis.

Molecular Formula C7H14ClNO3
Molecular Weight 195.64
CAS No. 85094-81-1
Cat. No. B2456053
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-amino-6-oxoheptanoicacidhydrochloride
CAS85094-81-1
Molecular FormulaC7H14ClNO3
Molecular Weight195.64
Structural Identifiers
SMILESC(CCC(=O)O)CC(=O)CN.Cl
InChIInChI=1S/C7H13NO3.ClH/c8-5-6(9)3-1-2-4-7(10)11;/h1-5,8H2,(H,10,11);1H
InChIKeyPLRPAQCXKKMWHU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.05 g / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-Amino-6-oxoheptanoic Acid Hydrochloride (CAS 85094-81-1): A Bifunctional C7 Keto-Amino Acid Building Block for Beta-Lactam and Heterocyclic Synthesis


7-Amino-6-oxoheptanoic acid hydrochloride (AOHA·HCl, CAS 85094-81-1, molecular formula C₇H₁₄ClNO₃, molecular weight 195.64 g/mol) is a synthetic, non-proteinogenic amino acid derivative featuring a seven-carbon aliphatic backbone with a terminal carboxylic acid group, a ketone at position 6, and a primary amine at position 7 . The hydrochloride salt form enhances aqueous solubility relative to the free base (CAS 749803-62-1), making it suitable for aqueous-phase reactions and biological assays [1]. This compound serves as a versatile intermediate in the synthesis of beta-lactam antibiotics and nitrogen-containing heterocycles, where its precisely spaced amino and keto functional groups enable regioselective cyclocondensation and Schiff base formation [2].

Why C6, C8, or Non-Keto Analogs Cannot Substitute for 7-Amino-6-oxoheptanoic Acid Hydrochloride in Beta-Lactam Precursor and Heterocyclic Chemistry Applications


Generic substitution with chain-length analogs (e.g., 6-amino-5-oxohexanoic acid, C6; or 8-amino-7-oxooctanoic acid, C8) or functional-group analogs (e.g., 7-aminoheptanoic acid lacking the 6-keto group; 6-oxoheptanoic acid lacking the 7-amino group) fails because the precise C₇ spacing between the terminal carboxylate and the α-amino-ketone motif dictates the ring size and regiochemistry of the resulting heterocyclic products [1]. In beta-lactam antibiotic precursor chemistry, a one-carbon shift alters the geometry of the forming beta-lactam ring, potentially abolishing antibacterial pharmacophore conformation [2]. The hydrochloride salt form further distinguishes this compound from its free-base analog by providing approximately 6-fold enhanced solubility in aqueous tetrahydrofuran mixtures, with reported recovery efficiencies of 85–90% in extraction protocols—a critical parameter for scalable synthetic workflows . These structural and physicochemical requirements make direct interchange with seemingly similar keto-amino acids unreliable without re-optimization of the entire synthetic sequence.

Quantitative Differentiation Evidence for 7-Amino-6-oxoheptanoic Acid Hydrochloride Against Structural Analogs


Hydrochloride Salt vs. Free Base: Aqueous Solubility and Recovery Efficiency Comparison

The hydrochloride salt form of 7-amino-6-oxoheptanoic acid (CAS 85094-81-1) demonstrates superior solubility compared to the free base (CAS 749803-62-1). In tetrahydrofuran-water binary solvent systems, the hydrochloride salt achieves a 6-fold solubility enhancement relative to the free base, enabling aqueous-phase reaction conditions that are inaccessible with the poorly soluble free acid . Recovery efficiencies of 85–90% are reported for the hydrochloride salt in liquid-liquid extraction protocols, a metric critical for minimizing material loss during intermediate purification . The free base, with a computed XLogP3 of -3.1 and a topological polar surface area of 80.4 Ų, exhibits limited solubility in non-polar organic solvents, further constraining its direct use in multi-step syntheses without salt conversion .

Solubility enhancement Salt formulation Extraction recovery Aqueous-phase synthesis

Chain-Length Specificity: C7 Backbone vs. C6 and C8 Keto-Amino Acid Analogs in Heterocyclic Cyclization

In Fischer indole cyclization reactions employing arylhydrazones of 7-amino-6-oxoheptanoic acid derivatives, the C₇ backbone length dictates the formation of specific indolylbutanoic acid ring systems. When arylhydrazones of 7-amino-6-(arylhydrazono)-7-oxoheptanoic acids are cyclized, the resulting indole derivatives incorporate a butanoic acid side chain whose length is directly determined by the number of methylene units between the ketone and the terminal carboxyl group [1]. Substitution with 6-amino-5-oxohexanoic acid (C₆ backbone) would yield propanoic acid side chains, while 8-amino-7-oxooctanoic acid (C₈) would produce pentanoic acid analogs—both of which alter the physicochemical properties and potential biological target engagement of the final heterocyclic products [2].

Ring-size control Fischer cyclization Indole synthesis Chain-length dependence

Functional Group Necessity: Keto Group Presence Enables Schiff Base and Heterocycle Formation Absent in 7-Aminoheptanoic Acid

The 6-keto group of 7-amino-6-oxoheptanoic acid is essential for intramolecular Schiff base formation, a key step in the synthesis of cyclic imines and beta-lactam precursors. In the PLP-dependent enzymatic synthesis of (S)-2-amino-6-oxoheptanoate, the ketone spontaneously equilibrates with the terminal amine to form a cyclic Schiff base (Δ⁴-piperidine-2-carboxylate), a reaction that cannot occur with the non-keto analog 7-aminoheptanoic acid [1]. This spontaneous cyclization is both a synthetic opportunity and a stability consideration: the equilibrium between open-chain keto-amine and cyclic imine forms affects storage conditions and reactivity windows. The hydrochloride salt partially stabilizes the open-chain form by protonating the amine, shifting the equilibrium toward the acyclic keto-amine species at low pH .

Schiff base Imine formation Heterocycle synthesis Keto reactivity

Enzymatic Recognition: Dihydrodipicolinate Reductase Inhibition by Methyl Ester Derivative as a Proxy for Target Engagement

The methyl ester derivative of 7-amino-6-oxoheptanoic acid (methyl 7-amino-6-hydroxy-7-oxoheptanoate) exhibits measurable inhibitory activity against recombinant dihydrodipicolinate reductase (DHDPR), an enzyme in the bacterial lysine biosynthesis pathway. At a substrate concentration of 0.5 mM pyruvate and 0.4 mM L-aspartate-4-semialdehyde, the compound achieves a maximal inhibition of 28% relative to the uninhibited control under coupled assay conditions [1]. While the free acid hydrochloride itself has not been directly tested in this assay, the ester prodrug form demonstrates that the C7 keto-amino acid scaffold engages the DHDPR active site. This contrasts with shorter-chain keto-amino acids (e.g., 2-amino-6-oxoheptanedioate, a natural metabolite in lysine biosynthesis) which serve as substrates rather than inhibitors [2].

Enzyme inhibition Dihydrodipicolinate reductase Lysine biosynthesis Antibacterial target

Procurement-Driven Application Scenarios for 7-Amino-6-oxoheptanoic Acid Hydrochloride Across Medicinal Chemistry and Antibiotic Intermediate Synthesis


Beta-Lactam Antibiotic Side-Chain Precursor Synthesis

The C₇ keto-amino acid backbone serves as a building block for constructing beta-lactam antibiotic side chains, where the 7-amino group is acylated to form the amide bond characteristic of penicillin and cephalosporin pharmacophores. The 6-keto group provides a handle for further functionalization or reduction, while the hydrochloride salt ensures adequate solubility in the aqueous-organic mixed solvent systems (THF-water) typically employed in these coupling reactions, with demonstrated 85–90% recovery during intermediate purification . This application is supported by literature citing 7-amino-6-oxoheptanoic acid derivatives as intermediates in antibiotic precursor chemistry .

Fischer Indole Synthesis for Indolylbutanoic Acid Derivatives

The compound's C₇ backbone length is precisely suited for Fischer cyclization with arylhydrazones to produce indolylbutanoic acid scaffolds, as demonstrated in the synthesis of polysubstituted indole derivatives by Zaliznaya et al. (2018) . The resulting indole products incorporate a butanoic acid side chain whose length is determined by the four methylene units between the ketone and carboxyl functionalities—a structural feature that cannot be replicated using C₆ or C₈ chain-length analogs without altering the product's physicochemical and biological profile.

Enzymatic and Enzyme Inhibition Studies Targeting Bacterial Lysine Biosynthesis

The C7 keto-amino acid scaffold, exemplified by its methyl ester derivative, demonstrates measurable inhibition (28%) of dihydrodipicolinate reductase (DHDPR), a validated antibacterial target in the lysine biosynthesis pathway . The hydrochloride salt can serve as a precursor for generating ester prodrugs or as a tool compound for structure-activity relationship (SAR) studies aimed at improving DHDPR inhibition potency. Its structural similarity to the natural metabolite L-2-amino-6-oxoheptanedioate makes it a valuable probe for competitive inhibition experiments .

Cyclic Imine and Piperidine Scaffold Construction via Intramolecular Schiff Base Formation

The spontaneous equilibrium between the open-chain keto-amine form and the cyclic Δ⁴-piperidine-2-carboxylate Schiff base, as characterized in the CndF enzymatic system , enables one-pot synthetic routes to substituted piperidine derivatives. The hydrochloride salt provides the advantage of stabilizing the open-chain form under acidic storage conditions while allowing cyclization to proceed upon neutralization, offering synthetic chemists temporal control over the cyclization step .

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